molecular formula C11H11BrN6S2 B2923354 4'-Methyl-n*2*-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine hydrobromide CAS No. 472979-85-4

4'-Methyl-n*2*-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine hydrobromide

Cat. No.: B2923354
CAS No.: 472979-85-4
M. Wt: 371.28
InChI Key: JAAJCSKVXXBARW-UHFFFAOYSA-N
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Description

4’-Methyl-n2-pyrimidin-2-yl-[4,5’]bithiazolyl-2,2’-diamine hydrobromide is a chemical compound with the molecular formula C11H10N6S2 . It is used in proteomics research . The compound has a molecular weight of 290.37 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N6S2/c1-6-8(19-9(12)15-6)7-5-18-11(16-7)17-10-13-3-2-4-14-10/h2-5H,1H3,(H2,12,15)(H,13,14,16,17) . This indicates the presence of a pyrimidine ring and two thiazole rings in the structure.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 290.37 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Synthesis and Structural Analysis

The interaction of oxythiamine bromide hydrobromide with platinum compounds in hydrochloric acid solutions has been investigated, highlighting the synthesis of complex salts involving the 4'-methyl-n2-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine hydrobromide structure. This research demonstrated the formation of crystals built of [H2OT]2+ cations and [Pt(Cl/Br)6]2− anions joined by hydrogen bonds, electrostatic, and π-π stacking interactions, providing insights into the structural characteristics of such compounds (Antsyshkina, Sadikov, & Makhaev, 2008).

Chemosensor Development

Research into the development of chemosensors has utilized compounds related to 4'-methyl-n2-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine hydrobromide. A study on a novel fluorescent poly(pyridine-imide) acid chemosensor showcased the synthesis of a diamine containing heterocyclic pyridine and triphenylamine substituents. This chemosensor demonstrated excellent thermal stability and the ability to act as an "off–on" fluorescent switcher for acids, highlighting its potential in chemical sensing applications (Wang, Liou, Liaw, & Chen, 2008).

Anticancer Activity

Compounds structurally similar to 4'-methyl-n2-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine hydrobromide have been synthesized and evaluated for their anticancer activity. For instance, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized and demonstrated marked inhibition against various human cancer cell lines, showcasing its potential as an anticancer agent (Huang et al., 2020).

Antibacterial Compounds

The synthesis of novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity has been explored, where derivatives were characterized for their interactions with plasma proteins, providing insights into their potential antibacterial properties and mechanisms of action (He et al., 2020).

Polymer Research

In polymer research, the synthesis of new pyridine-containing polyimides with high glass transition and thermal stability was explored. The study focused on the effect of protonation on fluorescence, contributing to the development of high-performance materials for various applications (Wang, Liou, Liaw, & Huang, 2008).

Safety and Hazards

The compound is labeled as an irritant, indicating that it may cause skin irritation or serious eye irritation . Always handle with appropriate safety measures.

Properties

IUPAC Name

4-methyl-5-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6S2.BrH/c1-6-8(19-9(12)15-6)7-5-18-11(16-7)17-10-13-3-2-4-14-10;/h2-5H,1H3,(H2,12,15)(H,13,14,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAJCSKVXXBARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=NC=CC=N3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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